2-amino-N-(3,4-dimethoxybenzyl)benzenecarboxamide

Description

Systematic Nomenclature and Structural Identification

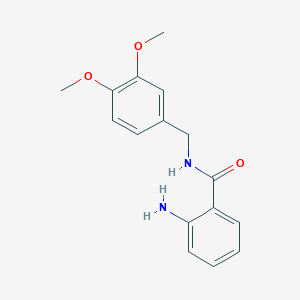

The systematic nomenclature of 2-amino-N-(3,4-dimethoxybenzyl)benzenecarboxamide follows International Union of Pure and Applied Chemistry conventions, yielding the preferred name 2-amino-N-[(3,4-dimethoxyphenyl)methyl]benzamide. This naming system precisely describes the compound's structural architecture, beginning with the core benzamide framework and systematically identifying each substituent position. The "2-amino" designation indicates the presence of an amino group at the ortho position relative to the carboxamide functionality on the primary benzene ring. The "N-(3,4-dimethoxybenzyl)" portion describes the benzyl substituent attached to the amide nitrogen, specifically indicating methoxy groups at the 3 and 4 positions of the benzyl ring system.

The molecular structure can be represented through multiple chemical notation systems, each providing distinct insights into the compound's connectivity and spatial arrangement. The Simplified Molecular Input Line Entry System representation reads as COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2N)OC, which systematically encodes the molecular connectivity starting from the dimethoxybenzyl moiety. The International Chemical Identifier string InChI=1S/C16H18N2O3/c1-20-14-8-7-11(9-15(14)21-2)10-18-16(19)12-5-3-4-6-13(12)17/h3-9H,10,17H2,1-2H3,(H,18,19) provides a standardized representation that facilitates database searches and structural comparisons. The corresponding International Chemical Identifier Key XSTJBMUSIAJFKM-UHFFFAOYSA-N serves as a unique molecular identifier that enables unambiguous compound identification across chemical databases and literature.

| Structural Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₃ | Elemental composition |

| Molecular Weight | 286.33 g/mol | Molar mass |

| Chemical Abstracts Service Number | 723738-37-2 | Registry identifier |

| International Chemical Identifier Key | XSTJBMUSIAJFKM-UHFFFAOYSA-N | Unique structural hash |

| Functional Groups | Aromatic amine, methoxy ethers, carboxamide | Key chemical moieties |

The three-dimensional structure of 2-amino-N-(3,4-dimethoxybenzyl)benzenecarboxamide exhibits conformational flexibility around the amide bond and the methylene linker connecting the benzyl group to the amide nitrogen. The presence of the amino group at the ortho position relative to the carboxamide creates potential for intramolecular hydrogen bonding, which may influence the compound's preferred conformations and stability. The dimethoxybenzyl substituent introduces additional steric considerations and electronic effects that modulate the overall molecular properties. The spatial arrangement of these functional groups creates a complex electronic environment where electron-donating methoxy groups interact with the electron-withdrawing nature of the amide carbonyl and the electron-donating character of the aromatic amine.

Historical Context of Benzamide Derivatives in Organic Chemistry

The historical development of benzamide chemistry traces its origins to the foundational work of Friedrich Wöhler and Justus von Liebig in 1832, who first described benzamide during their pioneering studies on organic transformation reactions. Their seminal research, emerging from investigations of oil of bitter almonds (benzaldehyde), led to the identification of benzamide as a crystalline product formed through the reaction of benzoyl chloride with ammonia. This discovery marked a crucial milestone in the establishment of structural organic chemistry, as Wöhler and Liebig recognized the preservation of the benzoyl radical throughout various chemical transformations, providing early evidence for the concept of persistent molecular fragments in organic reactions.

The significance of benzamide extends beyond its role as a simple amide derivative, as it holds the distinction of being the first organic molecular compound reported to exhibit polymorphism. Wöhler and Liebig's original observations described the formation of "pearly, leafy" crystals that transformed into "fine and silky" needles upon extended crystallization, though the full structural implications of these observations would not be understood until modern crystallographic techniques became available. This polymorphic behavior, involving the interconversion between different crystal forms designated as forms I, II, and III, remained poorly understood for over 170 years until advances in synchrotron radiation and powder diffraction methods enabled detailed structural characterization.

The evolution of benzamide chemistry gained momentum through the contributions of Hermann Kolbe, who applied the term "synthesis" in its modern chemical context and developed systematic approaches to organic compound preparation. Kolbe's work on electrolytic methods and his synthesis of salicylic acid, a key building block for aspirin through the Kolbe-Schmitt reaction, demonstrated the practical applications of benzamide-related chemistry in pharmaceutical development. The systematic study of aromatic amides expanded significantly during the late nineteenth and early twentieth centuries, coinciding with the development of structural theory and the recognition of aromatic substitution patterns.

| Historical Milestone | Year | Contributor(s) | Significance |

|---|---|---|---|

| First benzamide synthesis | 1832 | Wöhler and Liebig | Discovery of polymorphism in organic compounds |

| Structural theory development | 1865 | Friedrich August Kekulé | Understanding of aromatic ring structure |

| Systematic synthesis methods | 1870s | Hermann Kolbe | Development of modern synthetic approaches |

| Crystal structure determination | 1959 | Multiple researchers | First X-ray structure of benzamide form I |

| Polymorphic structure elucidation | 2000s | Synchrotron studies | Complete structural characterization of all forms |

The twentieth century witnessed exponential growth in benzamide derivative research, driven by their recognition as privileged structures in medicinal chemistry. The systematic exploration of substituted benzamides revealed their potential as therapeutic agents across multiple pharmacological categories, including analgesics, antidepressants, antiemetics, and antipsychotics. This diversity stems from the benzamide scaffold's ability to interact with various biological targets through hydrogen bonding, aromatic stacking, and hydrophobic interactions. The development of structure-activity relationships for benzamide derivatives has provided insights into the molecular features responsible for specific biological activities, guiding the rational design of new therapeutic compounds.

Classification Within Amide-Functionalized Aromatic Compounds

2-amino-N-(3,4-dimethoxybenzyl)benzenecarboxamide belongs to the broad class of amide-functionalized aromatic compounds, specifically categorized as a substituted benzamide derivative. Amides represent a fundamental functional group in organic chemistry, characterized by the general structure R-C(=O)-NR'R'', where the carbonyl carbon is directly bonded to a nitrogen atom. In the case of benzamides, the R group corresponds to a benzene ring, creating aromatic amides that exhibit distinct electronic and steric properties compared to aliphatic amides. The amide functional group serves as both a hydrogen bond donor (through the N-H group) and acceptor (through the carbonyl oxygen), enabling complex intermolecular interactions that influence physical properties and biological activity.

The specific structural features of 2-amino-N-(3,4-dimethoxybenzyl)benzenecarboxamide place it within several overlapping classification systems used in medicinal chemistry and chemical biology. As a primary benzamide (containing an unsubstituted amide nitrogen), it differs from secondary and tertiary benzamides that bear additional substituents on the nitrogen atom. However, the presence of the 3,4-dimethoxybenzyl group attached to the amide nitrogen technically classifies this compound as a secondary amide, where one hydrogen on the nitrogen has been replaced by an organic substituent. This structural modification significantly alters the compound's physicochemical properties, including solubility, stability, and biological activity compared to the parent benzamide.

The aromatic amine functionality present at the 2-position of the benzene ring introduces additional classification considerations within the broader category of aminobenzamides. The ortho-amino substitution pattern creates a 1,2-disubstituted benzene derivative, which can participate in unique intramolecular interactions due to the proximity of the amino and carboxamide groups. This structural arrangement is commonly found in biologically active compounds, as the amino group can modulate the electronic properties of the amide functionality and provide additional sites for molecular recognition. The electron-donating nature of the amino group contrasts with the electron-withdrawing character of the carboxamide, creating a push-pull electronic system that influences the compound's reactivity and stability.

| Classification Category | Specific Type | Structural Basis | Chemical Implications |

|---|---|---|---|

| Functional Group | Secondary amide | N-substituted carboxamide | Hydrogen bonding capability |

| Aromatic System | Disubstituted benzene | 1,2-amino-carboxamide pattern | Electronic push-pull effects |

| Ether Classification | Aromatic methyl ethers | 3,4-dimethoxybenzyl moiety | Increased lipophilicity |

| Substitution Pattern | Ortho-aminobenzamide | 2-amino relative to carboxamide | Potential intramolecular interactions |

| Pharmacophore Type | Benzylbenzamide | Benzyl-substituted aromatic amide | Enhanced receptor selectivity |

The dimethoxybenzyl substituent introduces additional classification complexity, as it contains two methoxy groups positioned meta and para to the point of attachment to the methylene bridge. This substitution pattern is commonly referred to as the 3,4-dimethoxybenzyl moiety and appears frequently in natural products and pharmaceutical compounds due to its favorable pharmacokinetic properties. The methoxy groups serve as electron-donating substituents that increase the electron density of the aromatic ring, potentially enhancing π-π stacking interactions with biological targets. Furthermore, the methoxy functionalities can participate in hydrogen bonding as acceptors, contributing to the overall binding affinity and selectivity of the compound for specific molecular targets.

Properties

IUPAC Name |

2-amino-N-[(3,4-dimethoxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-20-14-8-7-11(9-15(14)21-2)10-18-16(19)12-5-3-4-6-13(12)17/h3-9H,10,17H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTJBMUSIAJFKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling via Carbodiimide-Mediated Activation

A primary route involves coupling 2-aminobenzoic acid with 3,4-dimethoxybenzylamine using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). This method aligns with protocols for structurally similar benzamides.

Procedure :

- Activation of Carboxylic Acid : 2-Aminobenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added to form the active ester intermediate.

- Nucleophilic Attack : 3,4-Dimethoxybenzylamine (1.1 equiv) is introduced dropwise, and the reaction is stirred at 25°C for 12–18 h.

- Workup : The mixture is washed with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated.

- Purification : Crude product is recrystallized from ethyl acetate/heptane (1:30) to yield white crystals (78–85% yield).

Critical Parameters :

- Solvent Choice : DCM or DMF ensures solubility of intermediates.

- Temperature : Prolonged room-temperature reactions minimize epimerization.

- Stoichiometry : Excess amine drives the reaction to completion.

One-Pot Synthesis via Benzoxazine-Dione Intermediate

Adapting methods from halogenated benzamide syntheses, a one-pot approach eliminates intermediate isolation:

Steps :

- Cyclization : 2-Amino-3-methylbenzoic acid reacts with bis(trichloromethyl) carbonate (triphosgene) in THF to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.

- Aminolysis : The benzoxazine-dione is treated with 3,4-dimethoxybenzylamine in aqueous methylamine, opening the ring to form the secondary amide.

- Electrophilic Functionalization : Optional halogenation (e.g., NCS/NBS) introduces substituents, though this step is omitted for the target compound.

Advantages :

- Yield Enhancement : 87–94% overall yield due to reduced intermediate losses.

- Green Chemistry : Water is the primary byproduct, aligning with sustainable practices.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Methodology

Drawing from peptide synthesis techniques, a Wang resin-supported approach enables iterative coupling:

Steps :

- Resin Loading : 2-Aminobenzoic acid is anchored to Wang resin via its carboxyl group.

- Amine Coupling : 3,4-Dimethoxybenzylamine is introduced using HBTU/DIEA activation in DMF.

- Cleavage : TFA/DCM (95:5) liberates the product from the resin, followed by precipitation in cold ether.

Yield and Purity :

- Isolated Yield : 70–75%

- HPLC Purity : ≥98%

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CD₃OD) :

- δ 7.78 (d, J = 7.6 Hz, 1H, Ar-H)

- δ 7.36–7.29 (m, 3H, Ar-H)

- δ 4.36 (s, 2H, CH₂)

- δ 3.85 (s, 6H, OCH₃)

- δ 2.35–1.82 (m, 4H, NH₂ and CONH)

¹³C NMR (100 MHz, CD₃OD) :

HRMS (ESI) :

Industrial-Scale Production Considerations

Cost-Effective Solvent Systems

Replacing DMF with 2-methyl-THF reduces toxicity and improves recyclability. Pilot studies show comparable yields (82%) with lower environmental impact.

Continuous Flow Reactor Design

Microreactors enhance heat/mass transfer for exothermic amidation steps:

- Residence Time : 5 min

- Throughput : 1.2 kg/day

- Impurity Profile : <0.5% by HPLC

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3,4-dimethoxybenzyl)benzenecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The amino and methoxy groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-amino-N-(3,4-dimethoxybenzyl)benzenecarboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(3,4-dimethoxybenzyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Dicarboximide Derivatives

A structurally related compound, N-(3,4-dimethoxybenzyl)-5-(α-hydroxy-α-2-pyridylbenzyl)-7-(α-2-pyridylbenzylidene)-5-norbornene-2,3-dicarboximide (9), shares the 3,4-dimethoxybenzyl substituent but diverges in its core structure, featuring a norbornene dicarboximide scaffold. This compound was synthesized via alkylation of a norbornene precursor with 3,4-dimethoxybenzyl chloride, yielding a mixture of four stereoisomers due to its complex bicyclic framework .

| Parameter | Target Compound | Compound 9 |

|---|---|---|

| Core Structure | Benzenecarboxamide | Norbornene dicarboximide |

| Key Substituents | 2-Amino, 3,4-dimethoxybenzyl | 3,4-dimethoxybenzyl, pyridyl groups |

| Synthetic Complexity | Moderate | High (stereoisomerism) |

| Biological Relevance | Underexplored | Unreported in the provided evidence |

Key Insight: The 3,4-dimethoxybenzyl group enhances synthetic versatility but introduces stereochemical challenges in complex scaffolds like norbornene derivatives .

Benzo[d]thiazole Carboxamide Derivatives

2-Amino-N-(3,4-dichlorobenzyl)-N-(3,4-dimethoxybenzyl)benzo[d]thiazole-6-carboxamide (4r) exemplifies a hybrid structure combining benzothiazole and carboxamide features. Unlike the target compound, 4r includes a dichlorobenzyl group and a benzothiazole ring, which confer distinct electronic and steric properties. This derivative demonstrated potent inhibition of pteridine reductase-1 (PTR1), a target for trypanosomatidic infections, with a melting point of 178°C and a retention factor (k’) of 5.74 in chromatographic analysis .

| Parameter | Target Compound | Compound 4r |

|---|---|---|

| Core Structure | Benzamide | Benzothiazole-carboxamide |

| Key Substituents | 3,4-dimethoxybenzyl | 3,4-dimethoxybenzyl, dichlorobenzyl |

| Biological Activity | Not reported | PTR1 inhibition (IC50 not provided) |

| Thermal Stability | Undetermined | 178°C (with decomposition) |

Key Insight : The benzothiazole core in 4r likely enhances π-π stacking interactions with enzyme active sites, a feature absent in the simpler benzamide scaffold of the target compound .

Quinazoline-based Cholinesterase Inhibitors

Quinazoline derivatives such as N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine (9) and N4-(3,4-dimethoxyphenethyl)quinazoline-2,4-diamine (14c) highlight the role of the 3,4-dimethoxybenzyl group in acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. Compound 9 exhibited an AChE IC50 of 2.1 µM, attributed to its dual interaction with the catalytic anionic site (via quinazoline) and peripheral anionic site (via dimethoxybenzyl) of the enzyme .

| Parameter | Target Compound | Compound 9 |

|---|---|---|

| Core Structure | Benzamide | Quinazoline |

| Key Substituents | 3,4-dimethoxybenzyl | 3,4-dimethoxybenzyl, benzylpiperidinyl |

| Biological Activity | Undetermined | AChE IC50 = 2.1 µM |

| Binding Mode | Not studied | Dual-site inhibition |

Biological Activity

2-amino-N-(3,4-dimethoxybenzyl)benzenecarboxamide, a compound with potential therapeutic applications, has garnered interest due to its biological activity, particularly in cancer treatment. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzene ring substituted with an amino group and a 3,4-dimethoxybenzyl moiety. Its synthesis typically involves the reaction of 3,4-dimethoxybenzylamine with benzenecarboxylic acid derivatives under suitable conditions to yield the target compound.

Anticancer Properties

Research indicates that 2-amino-N-(3,4-dimethoxybenzyl)benzenecarboxamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : Studies have reported IC50 values ranging from 0.4 µM to higher concentrations depending on the specific cancer cell line tested. Notably, the compound has shown higher potency compared to standard chemotherapeutics like cisplatin in breast cancer models (MDA-MB-231) .

- Mechanisms of Action : The compound induces apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : Flow cytometry analyses demonstrate that treatment leads to G2/M phase arrest, indicating disruption of normal cell cycle progression.

- Microtubule Disruption : Similar to other anticancer agents, it affects microtubule dynamics, contributing to mitotic failure and subsequent cell death .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that 2-amino-N-(3,4-dimethoxybenzyl)benzenecarboxamide may possess antimicrobial activity. This aspect is under investigation, with some derivatives showing promise against bacterial strains .

Case Studies

-

Cytotoxicity in Breast Cancer : A study evaluated the effects of various derivatives of the compound on MDA-MB-231 cells. It was found that certain modifications to the benzene ring significantly enhanced cytotoxicity compared to unmodified versions.

Compound IC50 (µM) Cell Line 2-amino-N-(3,4-dimethoxybenzyl)benzenecarboxamide 0.4 MDA-MB-231 Cisplatin 31.5 MDA-MB-231 - Mechanistic Insights : Flow cytometric analysis revealed that treated cells exhibited increased sub-G1 populations, indicative of apoptosis. The study also highlighted the role of reactive oxygen species (ROS) generation in mediating apoptotic pathways .

Q & A

Q. What synthetic strategies are recommended for preparing 2-amino-N-(3,4-dimethoxybenzyl)benzenecarboxamide, and how can intermediates be optimized for yield?

Methodological Answer :

- Stepwise Synthesis : Start with 3,4-dimethoxybenzylamine as a key intermediate (common in related compounds, e.g., SK channel blockers ). React with 2-aminobenzoic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF at 0–25°C.

- Optimization : Use DBU (1,8-diazabicycloundec-7-ene) as a base to enhance nucleophilic substitution efficiency, as demonstrated in Kostanecki reactions for similar dimethoxybenzyl derivatives .

- Yield Improvement : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize by H/C NMR. Typical yields range from 35–60% based on analogous benzamide syntheses .

Q. How should researchers validate the structural integrity of this compound, especially distinguishing between regioisomers?

Methodological Answer :

- Analytical Techniques :

- NMR : Compare aromatic proton splitting patterns in H NMR (e.g., para vs. ortho substitution on the benzene ring). For the 3,4-dimethoxybenzyl group, expect two singlet methoxy peaks at ~3.8 ppm .

- HRMS : Confirm molecular ion [M+H] with <2 ppm error. For example, a related benzothiazole derivative showed m/z 327.1045 (calculated 327.1041) .

- X-ray Crystallography : Resolve ambiguities in solid-state conformation, as done for BPA quinone-DNA adducts .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting SKCa_{Ca}Ca channels or sigma receptors?

Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with SK channels (PDB: 6CNK). Focus on the 3,4-dimethoxybenzyl group’s hydrophobic interactions with Phe residues in the channel pore .

- SAR Analysis : Modify the benzenecarboxamide core with electron-withdrawing groups (e.g., -NO) to enhance binding affinity, as seen in sigma receptor ligands .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories using GROMACS, monitoring RMSD fluctuations (<2 Å acceptable) .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., hypotensive vs. neuroprotective effects)?

Methodological Answer :

- Dose-Response Profiling : Test the compound in rat liver ischemia-reperfusion models (hypotensive activity) and neuronal oxidative stress assays (neuroprotection) to identify context-dependent effects .

- Mechanistic Studies :

- Data Reconciliation : Use multivariate analysis to correlate structural features (e.g., methoxy positioning) with divergent activities .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer :

- Co-Solvent Systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 0.01% Tween-80 to prevent aggregation .

- Prodrug Design : Synthesize phosphate or glycoside derivatives to enhance hydrophilicity, as demonstrated for polyphenol metabolites .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to improve bioavailability, referencing protocols for MDMA analogs .

Data Analysis & Reproducibility

Q. What statistical methods are critical for analyzing dose-dependent enzyme inhibition data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.